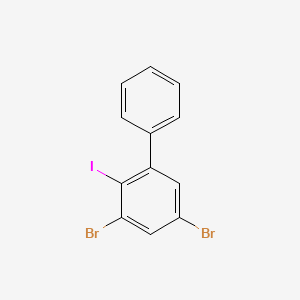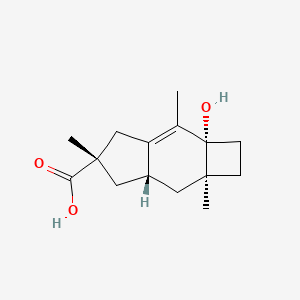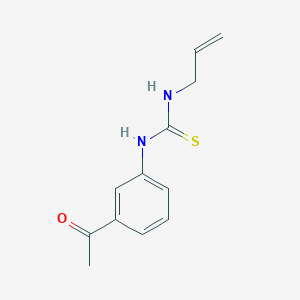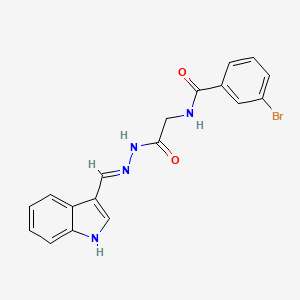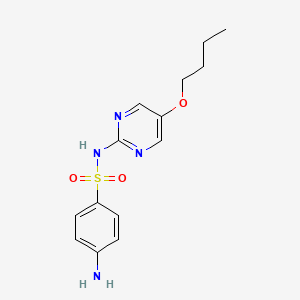![molecular formula C10H14Br2O B15074837 1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one CAS No. 85706-53-2](/img/structure/B15074837.png)
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with the molecular formula C10H14Br2O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which includes two bromomethyl groups and a ketone functional group. It is often used in organic synthesis and research due to its reactivity and structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the bromination of 7-methylbicyclo[2.2.1]heptan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol; lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions; chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: 1,7-Bis(hydroxymethyl)-7-methylbicyclo[2.2.1]heptan-2-ol.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals and bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential biological activities.
Mécanisme D'action
The mechanism of action of 1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,7-Bis(bromomethyl)-2,7-dimethylbicyclo[2.2.1]heptan-2-ol: Similar structure with an additional methyl group and a hydroxyl group instead of a ketone.
7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one: Lacks one bromomethyl group compared to the target compound.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): Similar bicyclic structure but with different substituents.
Uniqueness
1,7-Bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one is unique due to its specific combination of bromomethyl and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in various fields of research and industrial applications.
Propriétés
Numéro CAS |
85706-53-2 |
|---|---|
Formule moléculaire |
C10H14Br2O |
Poids moléculaire |
310.03 g/mol |
Nom IUPAC |
1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H14Br2O/c1-9(5-11)7-2-3-10(9,6-12)8(13)4-7/h7H,2-6H2,1H3 |
Clé InChI |
VWJROIUSFOLGSX-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CBr)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


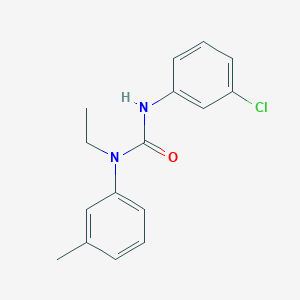

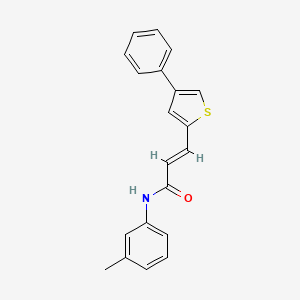
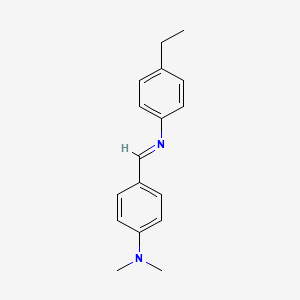
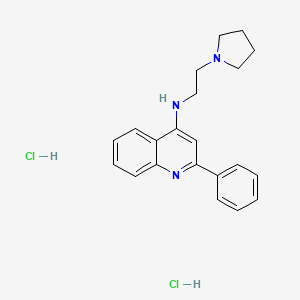
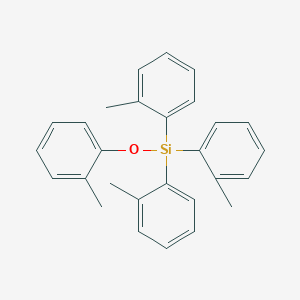
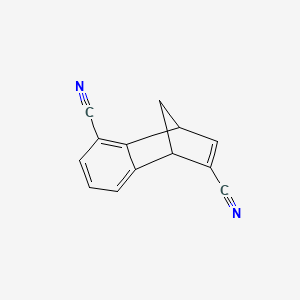
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
